molecular formula C9H9ClN2O2 B14842170 N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide

N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide

Cat. No.: B14842170
M. Wt: 212.63 g/mol
InChI Key: PHSVCPXWCIZCDA-UHFFFAOYSA-N
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Description

N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyridine ring substituted with a chloromethyl group at the 2-position, a formyl group at the 6-position, and an acetamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide typically involves multi-step organic reactions. One common method starts with the chloromethylation of a pyridine derivative, followed by formylation and subsequent acetamide formation. The reaction conditions often include the use of chloromethylating agents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst. Formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or receptor modulation. The formyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Chloromethyl)-6-formylpyridin-4-yl)acetamide is unique due to the presence of both chloromethyl and formyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

N-[2-(chloromethyl)-6-formylpyridin-4-yl]acetamide

InChI

InChI=1S/C9H9ClN2O2/c1-6(14)11-7-2-8(4-10)12-9(3-7)5-13/h2-3,5H,4H2,1H3,(H,11,12,14)

InChI Key

PHSVCPXWCIZCDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)C=O)CCl

Origin of Product

United States

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